(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol
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Overview
Description
(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. This compound is often used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol typically involves the reaction of (S)-propan-1-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(S)-Propan-1-ol+tert-Butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyl-dimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of acids or bases to facilitate the removal of the tert-butyl-dimethylsilyl group.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis to prevent unwanted reactions.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Applied in the production of specialty chemicals and materials where precise control of functional groups is essential.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl-dimethylsilyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in further reactions. This protection can be selectively removed under mild conditions, allowing for the controlled deprotection of the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-diphenylsilyl ether
- Triisopropylsilyl ether
- tert-Butyldimethylsilyl ether
Uniqueness
(S)-2-(tert-Butyl-dimethyl-silanyloxy)-propan-1-ol is unique due to its balance of stability and ease of removal. The tert-butyl-dimethylsilyl group provides robust protection under a variety of conditions, yet can be removed selectively without harsh reagents. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOCKYIGKFINL-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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